molecular formula C20H20N2O3 B11052549 3-benzyl-5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione

3-benzyl-5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11052549
M. Wt: 336.4 g/mol
InChI Key: ZRFVCCOBGCZZCE-UHFFFAOYSA-N
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Description

3-BENZYL-5-METHYL-1-(2-PHENOXYETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic compound belonging to the pyrimidinedione family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-METHYL-1-(2-PHENOXYETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidinedione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl and methyl groups: These groups can be introduced via alkylation reactions using benzyl halides and methylating agents.

    Attachment of the phenoxyethyl group: This step may involve nucleophilic substitution reactions where the phenoxyethyl group is introduced using phenoxyethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions could target the pyrimidinedione core or the phenoxyethyl group, potentially leading to the formation of dihydropyrimidines or reduced phenoxyethyl derivatives.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl or phenoxyethyl positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halides, nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid, while reduction of the pyrimidinedione core may produce dihydropyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-BENZYL-5-METHYL-1-(2-PHENOXYETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE would depend on its specific biological target. Generally, compounds in this family may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2,4(1H,3H)-pyrimidinedione: A simpler analog without the benzyl and phenoxyethyl groups.

    3-Benzyl-5-methyl-2,4(1H,3H)-pyrimidinedione: Lacks the phenoxyethyl group.

    1-(2-Phenoxyethyl)-2,4(1H,3H)-pyrimidinedione: Lacks the benzyl and methyl groups.

Uniqueness

3-BENZYL-5-METHYL-1-(2-PHENOXYETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to the presence of all three substituents (benzyl, methyl, and phenoxyethyl) on the pyrimidinedione core. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3-benzyl-5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C20H20N2O3/c1-16-14-21(12-13-25-18-10-6-3-7-11-18)20(24)22(19(16)23)15-17-8-4-2-5-9-17/h2-11,14H,12-13,15H2,1H3

InChI Key

ZRFVCCOBGCZZCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CC2=CC=CC=C2)CCOC3=CC=CC=C3

Origin of Product

United States

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